N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide

MetAP2 inhibition anti-angiogenesis cancer target

SAR programs using generic phenoxyacetamide analogs risk uncontrolled potency shifts that compromise assay reproducibility. This ortho,ortho-disubstituted probe eliminates substitution ambiguity, delivering a defined MetAP2 IC50 of 13 nM and a measured CYP1A2 IC50 of 126 nM (9.7-fold selectivity) for benchmark-driven medicinal chemistry. • MetAP2 IC50 = 13 nM; CYP1A2 IC50 = 126 nM - BindingDB-validated • ≥95% purity with lot-specific COA available • Non-hazardous; ships ambient for global research use

Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
Cat. No. B5601387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Molecular FormulaC15H14FNO2
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C15H14FNO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18)
InChIKeyAMEVSIJROZVEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorophenyl)-2-(2-methylphenoxy)acetamide – Chemical Identity & Research Specifications


N-(2-Fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 311782-29-3; molecular formula C₁₅H₁₄FNO₂; molecular weight 259.27 g/mol) is a synthetic, dual-substituted phenoxyacetamide. It features a 2-fluorophenyl ring on the amide nitrogen and a 2-methylphenoxy substituent on the acyl moiety . The compound is supplied as a research chemical with a typical purity specification of ≥95%, as confirmed by multiple vendor certificates of analysis . Its structural classification places it within the N-substituted phenoxyacetamide family, a scaffold extensively explored for enzyme inhibition, anti-inflammatory, and anticancer applications [1]. The presence of ortho-fluorine and ortho-methyl groups distinguishes it from simpler unsubstituted or mono-substituted analogs and creates a unique electronic and steric environment that directly influences target binding and selectivity [2].

Specificity of N-(2-Fluorophenyl)-2-(2-methylphenoxy)acetamide vs. Generic Analogs


Within the phenoxyacetamide class, minor structural modifications produce large and non-linear shifts in target potency, selectivity, and physicochemical properties. The simultaneous presence of an ortho-fluorine on the N-phenyl ring and an ortho-methyl on the phenoxy ring in this compound creates a steric and electronic profile that is not replicated by the unsubstituted parent, the para-fluoro isomer, or the des-methyl analog [1]. In the MetAP2 inhibition assay, the target compound achieves an IC₅₀ of 13 nM, whereas closely related analogs in the same BindingDB dataset exhibit IC₅₀ values spanning from 6.3 nM to >600 nM, depending solely on the substitution pattern [2]. QSAR studies on 2-phenoxyacetamide MAO inhibitors further demonstrate that phenyl ring substitution is a primary driver of inhibitory activity and isoform selectivity, with certain substitutions conferring >100-fold selectivity shifts [3]. Generic substitution—for instance, replacing with N-(4-fluorophenyl)-2-(2-methylphenoxy)acetamide or N-(2-fluorophenyl)-2-phenoxyacetamide—therefore introduces uncontrolled variability in biological readouts and compromises experimental reproducibility in target-based screening campaigns.

N-(2-Fluorophenyl)-2-(2-methylphenoxy)acetamide – Quantitative Comparative Evidence


MetAP2 Inhibition Potency vs. Phenoxyacetamide Analogs

In a direct enzymatic assay using recombinant full-length human MetAP2 catalytic domain (residues 110–478) expressed in baculovirus with Met-AMC as substrate, N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide inhibited MetAP2 with an IC₅₀ of 13 nM [1]. A structurally related analog, BDBM50167280 (CHEMBL3797259), tested under identical assay conditions, exhibited an IC₅₀ of 6.30 nM, indicating that variation in the phenoxy or N-phenyl substitution pattern modulates potency approximately 2-fold within this chemotype [2]. For broader context, patents describing the same phenoxyacetamide MetAP2 inhibitor series designate compounds within this structural class as reversible, non-peptide MetAP2 inhibitors with therapeutic utility in cancer, rheumatoid arthritis, atherosclerosis, and obesity [3]. The 13 nM IC₅₀ places this specific substitution pattern among the higher-potency members of the disclosed series.

MetAP2 inhibition anti-angiogenesis cancer target

CYP1A2 Inhibition and MetAP2 Selectivity Profiling

In a counterscreen against human CYP1A2 expressed in Escherichia coli DH5α, the compound exhibited an IC₅₀ of 126 nM [1]. This value, derived from the same curated ChEMBL dataset as the MetAP2 data, enables calculation of a within-assay selectivity index. Comparing the CYP1A2 IC₅₀ (126 nM) to the MetAP2 IC₅₀ (13 nM) yields a selectivity ratio of approximately 9.7-fold for MetAP2 over CYP1A2 [1]. While a 10-fold window is modest by medicinal chemistry standards, it is analytically meaningful: the 2-fluoro/2-methyl substitution pattern provides a measurable, quantifiable selectivity margin that can be benchmarked against other phenoxyacetamide analogs which may show inverted selectivity (CYP1A2 IC₅₀ < MetAP2 IC₅₀) depending on substitution.

CYP1A2 inhibition drug metabolism off-target profiling

MAO-A/MAO-B Selectivity: Role of Ortho-Substitution

Quantitative structure-activity relationship (QSAR) models built on a series of 34 2-phenoxyacetamide analogues established that the nature and position of substituents on the phenyl ring are the dominant determinants of both MAO-A and MAO-B inhibitory potency [1]. The models demonstrated that compounds with ortho-substituted phenyl rings exhibit markedly different activity profiles compared to para- or meta-substituted isomers. Although N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide was not explicitly included in the published training set, the QSAR descriptors (molecular weight, logP, electronic parameters of ortho-substituents) predict that the 2-fluoro/2-methyl combination falls within the high-activity cluster for MAO-A inhibition [2]. The benchmark compound in this series, 2-(4-methoxyphenoxy)acetamide (compound 12), achieved a selectivity index (SI) of 245 for MAO-A over MAO-B, while the most potent dual inhibitor (compound 21) exhibited IC₅₀ values of 0.018 μM (MAO-A) and 0.07 μM (MAO-B) [3]. These data establish the class-level inference that ortho-substitution on both rings can be rationally exploited to tune isoform selectivity.

MAO-A inhibition MAO-B selectivity QSAR

Physicochemical Differentiation: Ortho-Substitution and Lipophilicity

The ortho-fluorine and ortho-methyl substituents confer distinct physicochemical properties relative to unsubstituted or para-substituted analogs. The calculated partition coefficient (logP) for N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is 3.25, as determined by computational models hosted on the mcule platform . In comparison, N-(2-fluorophenyl)-2-phenoxyacetamide (CAS 331270-59-8, molecular weight 245.25 g/mol) lacks the ortho-methyl group and has a logP of approximately 2.37 . N-(4-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 330838-00-1, molecular weight 259.27 g/mol), the para-fluoro isomer, shares the same molecular formula but differs in fluorine position, which alters dipole moment and hydrogen-bond acceptor geometry without changing logP substantially . The ~0.9 logP unit difference between the target compound and the des-methyl analog translates to an approximately 8-fold difference in calculated membrane partitioning, which can significantly affect cellular permeability and apparent potency in cell-based assays.

logP physicochemical properties structure-activity relationships

N-(2-Fluorophenyl)-2-(2-methylphenoxy)acetamide – Research & Procurement Scenarios


MetAP2-Targeted Anti-Angiogenesis Drug Discovery

This compound is directly applicable as a validated MetAP2 inhibitor (IC₅₀ = 13 nM) for use in enzymatic and cell-based angiogenesis assays. Its potency within the same order of magnitude as the most potent series members (IC₅₀ ~6 nM) [1] makes it suitable for structure-activity relationship (SAR) expansion studies where the 2-fluoro/2-methyl scaffold serves as a core for further optimization of pharmacokinetic properties. The patent literature explicitly discloses this chemotype for treating angiogenesis-mediated conditions including cancer, rheumatoid arthritis, atherosclerosis, and obesity [2].

CYP1A2 Metabolic Stability & Off-Target Screening

With a measured CYP1A2 IC₅₀ of 126 nM, this compound provides a defined starting point for lead optimization programs that aim to reduce cytochrome P450 inhibition while maintaining MetAP2 potency [1]. The 9.7-fold selectivity window (MetAP2 vs. CYP1A2) can be used as a benchmark metric when comparing next-generation analogs synthesized during medicinal chemistry campaigns.

MAO Isoform Selectivity Screening

Based on QSAR models derived from 34 2-phenoxyacetamide analogs, the ortho,ortho-disubstitution pattern of this compound is predicted to confer measurable MAO-A inhibitory activity with a selectivity profile distinct from para-substituted analogs [1]. Research groups studying MAO-related CNS disorders or antidepressant mechanisms can use this compound as a structurally defined probe to experimentally validate QSAR predictions and to explore how dual ortho-substitution affects isoform selectivity [2].

Physicochemical Benchmarking in Cell-Based Assays

The calculated logP of 3.25 and the ~0.9 logP unit difference versus the des-methyl analog [1] make this compound a useful tool for investigating the impact of lipophilicity on cellular permeability and apparent potency. In parallel with the des-methyl analog (N-(2-fluorophenyl)-2-phenoxyacetamide), researchers can deconvolute target engagement from membrane partitioning effects in phenotypic screening cascades.

Technical Documentation Hub

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